

Application Notes and Protocols for Phenol-Chloroform Extraction of DNA

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Phenol**
Cat. No.: **B047542**

[Get Quote](#)

A Foundational Method for High-Purity Nucleic Acid Isolation

For decades, the **phenol**-chloroform extraction method has been a cornerstone of molecular biology, revered for its ability to yield high-purity DNA suitable for a multitude of downstream applications, from PCR and cloning to sequencing.[1][2][3] This application note provides a detailed, in-depth guide for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the fundamental principles and critical nuances of this powerful technique.

The Principle: A Triphasic Approach to Purification

Phenol-chloroform extraction is a liquid-liquid extraction technique that separates molecules based on their differential solubility in aqueous and organic phases.[1][4] The process begins with the lysis of cells to release their contents, including DNA, RNA, proteins, lipids, and other macromolecules.[5][6] An equal volume of a **phenol**-chloroform mixture is then added to the aqueous cell lysate, and the mixture is emulsified.[1][4]

Upon centrifugation, the mixture separates into three distinct layers:

- The Upper Aqueous Phase: This layer contains the hydrophilic DNA and RNA, as they are soluble in this polar environment due to their charged phosphate backbones.[1][7]

- The Interphase: A thin, often white, layer of precipitated proteins forms between the aqueous and organic phases.[1][4][8]
- The Lower Organic Phase: This layer consists of the **phenol**-chloroform mixture and contains the hydrophobic lipids and denatured proteins.[1][9]

The careful aspiration of the upper aqueous phase allows for the isolation of the nucleic acids from the majority of cellular contaminants.[1]

The Reagents: A Symphony of Chemical Functions

Understanding the role of each component in the extraction buffer is critical to appreciating the elegance and efficacy of this method.

Reagent	Function
Phenol	<p>The primary denaturing agent for proteins.[5][9]</p> <p>It disrupts the hydrogen bonds that maintain protein structure, causing them to precipitate.[4]</p> <p>The pH of the phenol is crucial; a slightly alkaline pH (~7.8-8.0) ensures that DNA, with its negatively charged phosphate backbone, remains in the aqueous phase.[8][10] Acidic phenol will cause DNA to partition into the organic phase, a principle utilized for RNA isolation.[1][10]</p>
Chloroform	<p>A protein denaturant that also solubilizes lipids. [4][9] Being denser than phenol, it increases the density of the organic phase, ensuring a sharp and stable interface between the aqueous and organic layers and preventing phase inversion. [8][9][10]</p>
Isoamyl Alcohol	<p>Often included in the organic mixture as an anti-foaming agent, preventing the formation of an emulsion that can be difficult to separate.[9][10] [11]</p>
Salts (e.g., NaCl, Sodium Acetate, Ammonium Acetate)	<p>Used during the DNA precipitation step to neutralize the negative charges on the phosphate backbone of the DNA.[7][12] This reduces the polarity of the DNA, making it less soluble in the aqueous solution.[12]</p>
Ethanol (or Isopropanol)	<p>Added after the salt solution to precipitate the DNA.[7][12] Ethanol is less polar than water, and its addition reduces the dielectric constant of the solution, allowing the positively charged salt ions to interact with the negatively charged DNA backbone, causing the DNA to precipitate out of the solution.[7][12]</p>

70% Ethanol

Used to wash the DNA pellet after precipitation.

This step removes any residual salts and other impurities that may have co-precipitated with the DNA.[\[7\]](#)[\[13\]](#)

TE Buffer or Nuclease-Free Water

Used to resuspend the final, purified DNA pellet.

[\[4\]](#)[\[13\]](#) TE buffer (Tris-EDTA) helps to maintain a stable pH and chelates divalent cations that can be cofactors for DNases, thus protecting the DNA from degradation.[\[11\]](#)

Visualizing the Workflow

The following diagram illustrates the key stages of the **phenol-chloroform** DNA extraction process.

[Click to download full resolution via product page](#)

Caption: Workflow of **Phenol-Chloroform** DNA Extraction and Precipitation.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization based on the starting material.

Materials:

- Cell or tissue sample
- Lysis buffer (specific to sample type)

- Proteinase K (optional)
- **Phenol**:Chloroform:Isoamyl Alcohol (25:24:1, pH 7.8-8.0)
- Chloroform:Isoamyl Alcohol (24:1)
- 3M Sodium Acetate (pH 5.2) or 7.5M Ammonium Acetate
- Ice-cold 100% Ethanol
- 70% Ethanol (prepared with nuclease-free water)
- TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or nuclease-free water
- Microcentrifuge tubes (1.5 mL or 2.0 mL)
- Pipettes and sterile, nuclease-free tips
- Microcentrifuge
- Vortexer
- Incubator or heat block

Procedure:

- Sample Lysis:
 - Begin with your starting material (e.g., cell pellet, homogenized tissue) in a microcentrifuge tube.[\[14\]](#)
 - Add an appropriate volume of lysis buffer and vortex to resuspend the sample.[\[4\]](#)[\[15\]](#) If your protocol calls for it, add Proteinase K to digest proteins and incubate at the recommended temperature (e.g., 55°C) until lysis is complete.[\[4\]](#)[\[15\]](#) The goal here is to thoroughly break open the cells and nuclei to release the DNA.
- **Phenol**-Chloroform Extraction:
 - Add an equal volume of **phenol**:chloroform:isoamyl alcohol to the cell lysate.[\[13\]](#)[\[14\]](#)

- Vigorously vortex the tube for 30-60 seconds to create an emulsion.[13][14] This ensures intimate contact between the aqueous and organic phases, facilitating the denaturation and separation of proteins and lipids.
- Centrifuge at maximum speed (e.g., 12,000 - 16,000 x g) for 5 minutes at room temperature.[13][14][15] This will resolve the mixture into the distinct aqueous, interphase, and organic layers.[1]
- Carefully aspirate the upper aqueous phase and transfer it to a new, clean microcentrifuge tube.[13][14] This is a critical step. Avoid disturbing the interphase, as it contains denatured proteins that will contaminate your DNA sample.[1][16] It is better to sacrifice a small amount of the aqueous phase to ensure purity.[16]

- Chloroform Wash (Optional but Recommended):
 - To remove any residual **phenol** from the aqueous phase, add an equal volume of chloroform:isoamyl alcohol (24:1).[8][14]
 - Vortex for 30 seconds and centrifuge at maximum speed for 2-5 minutes.[14]
 - Transfer the upper aqueous phase to a new, clean tube, again being careful to avoid the lower organic phase.[14]
- DNA Precipitation:
 - Add 1/10th volume of a salt solution (e.g., 3M Sodium Acetate, pH 5.2) to the aqueous phase and mix gently.[11][17] The positive ions from the salt will neutralize the negative charge of the DNA backbone.[7][12]
 - Add 2 to 2.5 volumes of ice-cold 100% ethanol and invert the tube several times to mix.[4][17] You may see the DNA precipitate as a white, stringy substance.
 - Incubate the mixture at -20°C for at least 30 minutes to overnight to facilitate complete precipitation.[4][13] For very low concentrations of DNA, a longer incubation is recommended.[17]
- Pelleting and Washing the DNA:

- Centrifuge at maximum speed for 15-30 minutes at 4°C to pellet the precipitated DNA.[[13](#)][[15](#)]
- Carefully decant or pipette off the supernatant without disturbing the DNA pellet, which may or may not be visible.
- Wash the pellet by adding 500 µL to 1 mL of 70% ethanol.[[13](#)] This removes co-precipitated salts.
- Centrifuge for 5 minutes at 4°C.[[18](#)]
- Carefully remove the supernatant. It is important to remove as much of the ethanol as possible. A brief spin can help collect residual liquid for removal.

- Resuspension of DNA:
 - Air dry the pellet for 5-10 minutes at room temperature.[[13](#)] Do not over-dry the pellet, as this can make it difficult to resuspend.
 - Resuspend the DNA in an appropriate volume of TE buffer or nuclease-free water.[[4](#)][[13](#)] Pipette up and down gently to aid in dissolution.

Troubleshooting Common Issues

Issue	Possible Cause	Solution
Low DNA Yield	Incomplete cell lysis.	Ensure complete lysis by optimizing lysis buffer and incubation time. Consider mechanical disruption methods.
pH of phenol is acidic.	Use phenol buffered to pH 7.8-8.0 for DNA extraction. [10] Acidic phenol will cause DNA to partition to the organic phase. [10]	
Incomplete precipitation.	Increase incubation time at -20°C. For very low DNA concentrations, consider adding a carrier like glycogen. [14]	
Contaminated DNA (Low 260/280 ratio)	Phenol contamination.	Perform a chloroform wash after the phenol-chloroform extraction to remove residual phenol. [4] [16] Be extremely careful not to transfer any of the interphase or organic phase.
Protein contamination.	Ensure complete protein denaturation and separation. Repeat the phenol-chloroform extraction until the interphase is no longer visible. [4]	
Phase Inversion	High salt or sucrose concentration in the aqueous phase increases its density.	Use a 1:1 mixture of phenol and chloroform. The higher density of chloroform will prevent the organic phase from inverting with the aqueous phase. [8] [10]

DNA is Difficult to Resuspend

Pellet was over-dried.

Avoid over-drying the pellet. If resuspension is difficult, incubate at 55-65°C for a short period with gentle agitation.

Safety Precautions: A Non-Negotiable Requirement

Phenol and chloroform are hazardous chemicals and must be handled with extreme care.[\[19\]](#)

- Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate gloves (nitrile gloves have a very short breakthrough time with chloroform, so double-gloving or using specialized gloves is recommended).[\[20\]](#)[\[21\]](#)[\[22\]](#)
- Fume Hood: All steps involving **phenol** and chloroform must be performed in a certified chemical fume hood to avoid inhalation of toxic vapors.[\[19\]](#)[\[20\]](#)
- Waste Disposal: **Phenol**-chloroform waste is considered hazardous and must be disposed of according to your institution's environmental health and safety guidelines.[\[19\]](#)[\[20\]](#)
- Spill Response: Be familiar with your lab's spill response procedures for hazardous chemicals.[\[22\]](#)

Conclusion

The **phenol**-chloroform DNA extraction method, while requiring meticulous technique and stringent safety precautions, remains a highly effective and reliable method for obtaining high-purity DNA. Its enduring presence in the molecular biology toolkit is a testament to its robustness and the quality of the nucleic acids it yields. By understanding the principles behind each step and adhering to best practices, researchers can consistently achieve successful DNA extractions for their critical downstream applications.

References

- Carl ROTH. (n.d.). **Phenolic** DNA Purification – Background and Protocol.
- MP Biomedicals. (n.d.). How to Use the **Phenol** Chloroform Extraction Method.
- PacBio. (n.d.). Shared Protocol - Extracting DNA using **Phenol**-Chloroform.
- Microbe Notes. (2023, August 3). Protocol: **Phenol**-chloroform extraction of prokaryotic DNA.
- Wikipedia. (2023, December 19). **Phenol**–chloroform extraction.

- Wikipedia. (2023, November 29). Ethanol precipitation.
- National Institute of Justice. (2023, July 6). DNA Extraction and Quantitation for Forensic Analysts | Removal of Denatured Proteins.
- Bitesize Bio. (2024, July 22). Ethanol Precipitation of DNA and RNA: How it Works.
- University of Pennsylvania EHRS. (2024, April 12). Fact Sheet: **Phenol**-Chloroform Extraction.
- Housing Innovations. (2025, June 1). Unlocking the Power of Ethanol Precipitation of DNA: A Simple yet Effective Method for Molecular Biologists.
- Bitesize Bio. (2010, May 3). **Phenol**-Chloroform Extraction: Easy Tips and Tricks.
- Longdom Publishing. (n.d.). DNA Extraction by the Utilization of **Phenol** Chloroform.
- University of New Mexico Environmental Health & Safety. (n.d.). **Phenol**-Chloroform Standard Operating Procedure Template.
- Severn Biotech. (2014, November 2). **Phenol** Chloroform 1 1 pH6 7-8 0_sds.
- Tulane University Environmental Health and Safety. (2023, June 30). FACT SHEET: **Phenol**.
- Protocol Online. (2009, October 6). Help with **Phenol**-Chloroform DNA Extraction.
- Reddit. (2024, January 19). Troubleshooting **Phenol**-Chloroform-Extraction.
- MRC Holland. (n.d.). Ethanol precipitation protocol.
- YouTube. (2023, June 4). DNA Extraction Using **Phenol** Chloroform.
- ResearchGate. (2014, August 31). Can anyone help troubleshooting our method for DNA extraction using **phenol** chloroform method from blood?.
- IntechOpen. (2020, March 11). The Evolution of DNA Extraction Methods.
- protocols.io. (2015, December 9). **Phenol**-chloroform extraction with ethanol precipitation.
- NIH. (n.d.). Automated **phenol**-chloroform extraction of high molecular weight genomic DNA for use in long-read single-molecule sequencing.
- Taylor & Francis. (n.d.). **Phenol**-chloroform extraction – Knowledge and References.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Phenol–chloroform extraction - Wikipedia [en.wikipedia.org]
- 2. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. microbenotes.com [microbenotes.com]
- 5. longdom.org [longdom.org]
- 6. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. carlroth.com [carlroth.com]
- 9. Archived | DNA Extraction and Quantitation for Forensic Analysts | Removal of Denatured Proteins | National Institute of Justice [nij.ojp.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. youtube.com [youtube.com]
- 12. Ethanol precipitation - Wikipedia [en.wikipedia.org]
- 13. mpbio.com [mpbio.com]
- 14. pacb.com [pacb.com]
- 15. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Help with Phenol-Chloroform DNA Extraction - Molecular Biology [protocol-online.org]
- 17. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 18. reddit.com [reddit.com]
- 19. ehs.unm.edu [ehs.unm.edu]
- 20. Fact Sheet: Phenol-Chloroform Extraction | PennEHRs [ehrs.upenn.edu]
- 21. ehs.umich.edu [ehs.umich.edu]
- 22. oehs.tulane.edu [oehs.tulane.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for Phenol-Chloroform Extraction of DNA]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b047542#phenol-chloroform-extraction-of-dna-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com